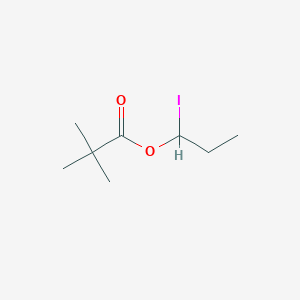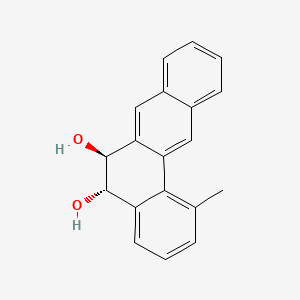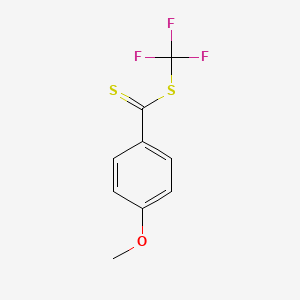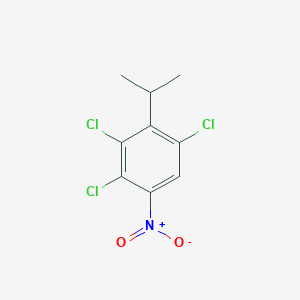
1,3,4-Trichloro-5-nitro-2-(propan-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Trichloro-5-nitro-2-(propan-2-yl)benzene is an organic compound with the molecular formula C9H8Cl3NO2 It is characterized by the presence of three chlorine atoms, one nitro group, and an isopropyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Trichloro-5-nitro-2-(propan-2-yl)benzene typically involves multiple steps. One common method includes the nitration of 1,3,4-trichloro-2-(propan-2-yl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4-Trichloro-5-nitro-2-(propan-2-yl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The isopropyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of derivatives with different substituents replacing the chlorine atoms.
Reduction: Formation of 1,3,4-trichloro-5-amino-2-(propan-2-yl)benzene.
Oxidation: Formation of 1,3,4-trichloro-5-nitro-2-(carboxy)benzene.
Wissenschaftliche Forschungsanwendungen
1,3,4-Trichloro-5-nitro-2-(propan-2-yl)benzene has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,3,4-Trichloro-5-nitro-2-(propan-2-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atoms and isopropyl group contribute to the compound’s overall reactivity and specificity towards certain molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3,5-Trichloro-2-nitrobenzene
- 2,4,6-Trichloronitrobenzene
- 1,3,4-Trichloro-2-(propan-2-yl)benzene
Uniqueness
1,3,4-Trichloro-5-nitro-2-(propan-2-yl)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
103145-08-0 |
|---|---|
Molekularformel |
C9H8Cl3NO2 |
Molekulargewicht |
268.5 g/mol |
IUPAC-Name |
1,3,4-trichloro-5-nitro-2-propan-2-ylbenzene |
InChI |
InChI=1S/C9H8Cl3NO2/c1-4(2)7-5(10)3-6(13(14)15)8(11)9(7)12/h3-4H,1-2H3 |
InChI-Schlüssel |
AABYDOKYYMBUGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=C(C(=C1Cl)Cl)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


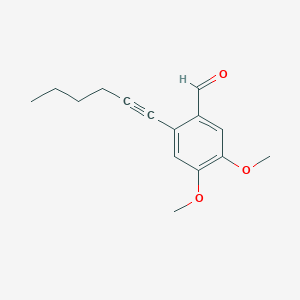

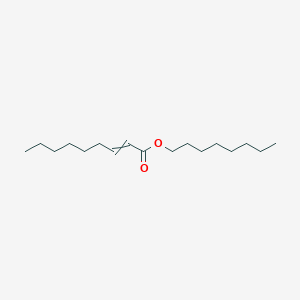

![{1-(1-Butoxyethoxy)-2-[(prop-2-yn-1-yl)oxy]ethyl}benzene](/img/structure/B14337446.png)
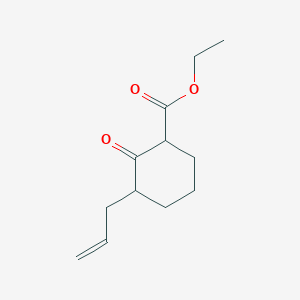
![1,1'-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]dibenzene](/img/structure/B14337459.png)
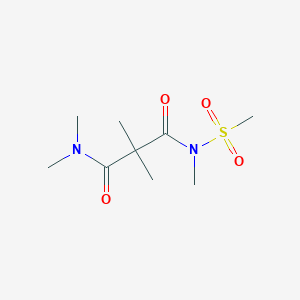
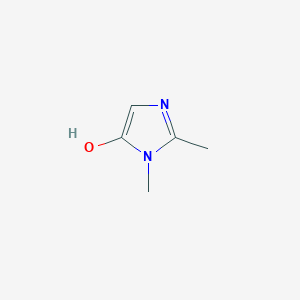
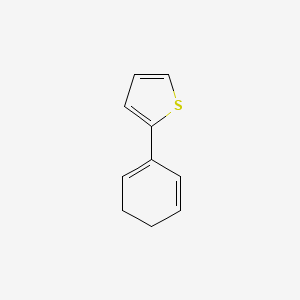
![[1-(1-Phenylcyclohexyl)piperidin-3-yl]methanol](/img/structure/B14337475.png)
